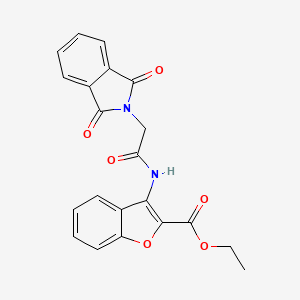

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H11NO4 . It is a derivative of isoindoline, a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish isoindole .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS. Single-crystal XRD also verified the structure of the compound, in which N-H⋯O bonding stabilizes the molecular configuration, resulting in the formation of S (6) hydrogen-bonded loop .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, fusion, and coupling reactions . DFT studies suggest that the HOMO is over the substituted aromatic ring, the LUMO is present mainly over the indole side, and nucleophilic and electrophilic corners point out the reactivity of the product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR spectrum of the isoindole showed distinctive absorbance analogous to the three C=O groups at 1770, 1707, 1595 cm −1 and one N–H at 3269 cm −1 .Scientific Research Applications

Synthesis and Structural Analysis

- Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate is a compound that can be synthesized and structurally analyzed for its potential applications. Research has focused on similar benzofuran derivatives, exploring their synthesis and crystal structure. For instance, the synthesis of ethyl 2–(3–ethylsulfanyl–5–fluoro–1–benzofuran–2–yl) acetate and its crystal structure was studied, highlighting the role of carboxyl groups in forming dimers and stacks along the crystal axis through hydrogen bonds and π–π interactions (Choi, Seo, Son, & Lee, 2009).

Chemical Properties and Reactions

- The chemical properties and reactions of related benzofuran compounds have been explored in various studies. For example, the synthesis and properties of different benzofuran derivatives from ethyl 2-acylphenoxyacetates were investigated, shedding light on the chemical behavior of these compounds under different conditions (Suzuki, 1985).

Potential Pharmaceutical Applications

- Benzofuran derivatives like this compound could have potential pharmaceutical applications. For instance, some benzofuran derivatives were synthesized and evaluated for their anticancer activities, indicating the possible therapeutic use of these compounds in treating diseases like colorectal cancer (Ilyas et al., 2021).

Catalysis and Synthetic Applications

- Benzofuran derivatives are also significant in catalysis and synthetic applications. A study demonstrated the efficient Pd-catalyzed O-arylation of ethyl acetohydroximate, leading to the synthesis of substituted benzofurans, showcasing the utility of these compounds in organic synthesis and catalysis (Maimone & Buchwald, 2010).

Molecular Design and Engineering

- The molecular design and engineering of benzofuran compounds like this compound can lead to the development of new materials and drugs. Research into the synthesis of novel methylenedioxy-bearing benzofuran derivatives illustrates the potential for designing new molecular structures for specific applications (Gao, Liu, Jiang, & Li, 2011).

Safety and Hazards

Future Directions

The future directions for the research on Ethyl 3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzofuran-2-carboxylate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. The development of new synthetic procedures towards similar compounds has recently begun , indicating a promising future direction.

Mechanism of Action

Target of Action

It’s known that isoindoline-1,3-dione derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with an isoindoline nucleus can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with isoindoline-1,3-dione derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

ethyl 3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-28-21(27)18-17(14-9-5-6-10-15(14)29-18)22-16(24)11-23-19(25)12-7-3-4-8-13(12)20(23)26/h3-10H,2,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIUGVPHJKBMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2960552.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)

![2-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2960561.png)

![N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2960569.png)